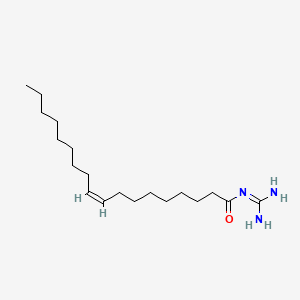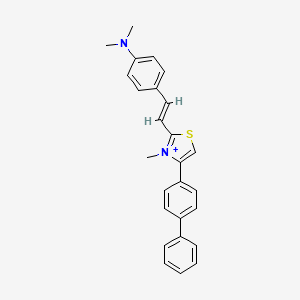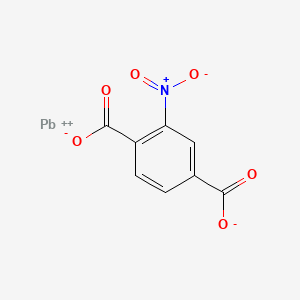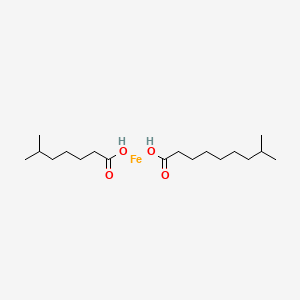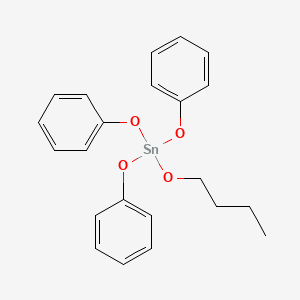
2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis-(1,3-dioxolane-4-methanol): is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.21974 g/mol It is characterized by the presence of two 1,3-dioxolane rings connected by a methylene bridge, each ring bearing a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) typically involves the reaction of formaldehyde with 1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two 1,3-dioxolane rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halides or esters.
科学的研究の応用
Chemistry: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials .
作用機序
The mechanism of action of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) involves its ability to form stable intermediates through its hydroxymethyl groups. These intermediates can participate in various chemical reactions, leading to the formation of complex molecules. The methylene bridge provides structural stability, allowing the compound to act as a versatile reagent in synthetic chemistry .
類似化合物との比較
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound has a similar dioxolane ring structure but with different substituents, leading to different chemical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is unique due to its dual dioxolane rings connected by a methylene bridge. This structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
71888-66-9 |
|---|---|
分子式 |
C9H16O6 |
分子量 |
220.22 g/mol |
IUPAC名 |
[2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2 |
InChIキー |
GDDKXLIRBQFWTN-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)CC2OCC(O2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


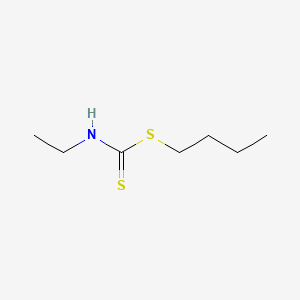

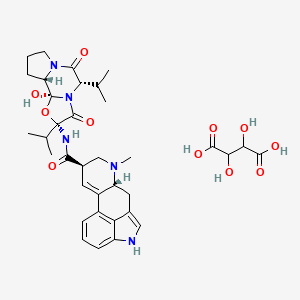
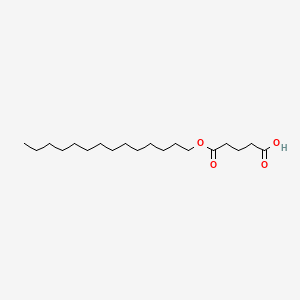
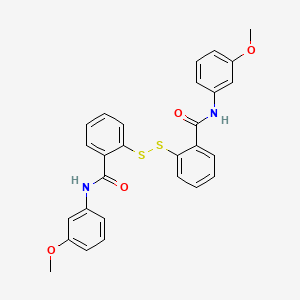
![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
